molecular formula C10H15ClNOP B2930656 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride CAS No. 945459-82-5

4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride

Cat. No.: B2930656
CAS No.: 945459-82-5
M. Wt: 231.66
InChI Key: NEECTAREUIURIU-UHFFFAOYSA-N
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Description

4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride is a chemical compound with the molecular formula C10H15ClNOP and a molecular weight of 231.66 g/mol. This compound is notable for its unique structure, which includes a phosphorus atom bonded to a nitrogen atom within a six-membered ring, and a phenyl group attached to the ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Scientific Research Applications

4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

The compound has been classified with the GHS06 and GHS08 pictograms, indicating that it can be hazardous . The hazard statements associated with it are H301, H340, H350, and H360FD . These suggest that the compound is toxic if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Therefore, appropriate safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride typically involves the reaction of phenylphosphinic acid with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the azaphosphinane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted azaphosphinane derivatives, which can be further utilized in different chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the phosphorus-nitrogen bond and the phenyl group contributes to its unique binding properties and biological effects.

Comparison with Similar Compounds

    4-Phenyl-1,4-azaphosphinane: Lacks the oxide group, resulting in different chemical properties.

    1,4-Diazaphosphinane: Contains two nitrogen atoms in the ring, altering its reactivity.

    Phenylphosphinic acid: The precursor in the synthesis of 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride.

Uniqueness: this compound is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-phenyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP.ClH/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECTAREUIURIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945459-82-5
Record name 4-phenyl-1,4lambda5-azaphosphinan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Benzyl-4-phenyl-[1,4]azaphosphinane 4-oxide (14.2 g, 49.8 mmol) was dissolved in absolute EtOH (65 mL) and 1N HCl (50 mL). Palladium on carbon (10%, 2.0 g) was added and the mixture was hydrogenated on a Parr shaker at 50 psi for 60 hours. After filtration through Celite, the filtrate was rotovapped and the residue was triturated with ether to give 4-phenyl-[1,4]azaphosphinane 4-oxide hydrochloride, as an off-white solid (11.40 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 7.85 (m, 2H), 7.65 (m, 3H), 3.5 (m, 4H), 2.7 (m, 2H), 2.2 (broad t, 2H). 31P NMR (DMSO-d6); δ 24.0 (s).
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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